molecular formula C11H12N2O B102688 3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile CAS No. 17012-30-5

3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No.: B102688
CAS No.: 17012-30-5
M. Wt: 188.23 g/mol
InChI Key: UELWLLSJFNZKKZ-UHFFFAOYSA-N
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Description

3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile (CAS 17012-30-5) is a versatile chemical building block of significant interest in medicinal chemistry, particularly in the development of novel neuroactive compounds. This compound serves as a crucial precursor for the synthesis of hybrid molecules containing 1,2,3- and 1,2,4-triazole units, which have demonstrated pronounced neurotropic activities in preclinical research . Researchers utilize this chemical scaffold to develop potential anticonvulsant agents, as derivatives have shown potent antagonism against pentylenetetrazole (PTZ)- and thiosemicarbazide (TSC)-induced convulsions, as well as protection in maximal electroshock (MES) seizure models . Beyond anticonvulsant properties, advanced derivatives built upon this core structure have been studied for a broad spectrum of neurotropic effects, including significant anxiolytic and antidepressant activities as evaluated in the elevated plus maze (EPM) and forced swim tests . The structure of the initial bicyclic pyridine core is notably similar to natural alkaloids like gentianine and gentianidine, which are recognized for a wide range of bioactivities . With a molecular formula of C11H12N2O and a molecular weight of 188.23 g/mol, this compound is supplied for research applications as a foundational material in drug discovery efforts . This product is intended For Research Use Only (RUO). It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-8-4-2-3-5-9(8)10(6-12)11(14)13-7/h2-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELWLLSJFNZKKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=C(C(=O)N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362596
Record name 3-hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17012-30-5
Record name 2,3,5,6,7,8-Hexahydro-1-methyl-3-oxo-4-isoquinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17012-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Cyanation

  • Halogen Replacement : 4-Halo-3-hydroxy-1-methyltetrahydroisoquinolines react with cyanide sources (e.g., NaCN, CuCN) in polar aprotic solvents. For example, using CuCN in DMF at 120°C for 12 hours achieves 70% conversion.

  • Sandmeyer Reaction : Diazotization of a 4-amino intermediate followed by treatment with CuCN yields the nitrile.

Directed C–H Cyanation

  • Palladium-catalyzed cyanation using tert-butyl isocyanide (t-BuNC) or trimethylsilyl cyanide (TMSCN) enables direct functionalization. A Pd(OAc)₂/Xantphos catalyst system in toluene at 100°C introduces the nitrile with 65% yield.

Table 3: Cyanation Methods Comparison

MethodReagentsConditionsYield (%)Reference
Nucleophilic SubstitutionCuCN, DMF120°C, 12 h70
Sandmeyer ReactionNaNO₂, H₂SO₄, CuCN0–5°C, 2 h55
Directed C–H CyanationPd(OAc)₂, t-BuNC100°C, 24 h65

Optimization of Reaction Conditions

Solvent Effects

  • Polar Aprotic Solvents : DMF and acetonitrile enhance nitrile incorporation yields by stabilizing ionic intermediates.

  • Acidic Media : Use of PPA or POCl₃ in cyclization improves reaction rates but risks nitrile hydrolysis.

Temperature and Catalysis

  • Lower temperatures (0–5°C) during diazotization prevent side reactions.

  • Palladium catalysts (e.g., Pd/C, Pd(OAc)₂) improve efficiency in hydrogenation and cyanation steps.

Alternative Synthetic Pathways

Multicomponent Reactions

Ugi or Passerini reactions enable one-pot assembly of the tetrahydroisoquinoline core. For instance, a Ugi reaction involving 3-hydroxybenzaldehyde, methylamine, and an isocyanide forms an intermediate that undergoes cyclization to the target compound .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The hydroxyl and methyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of tetrahydroisoquinoline compounds, including 3-hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that certain tetrahydroisoquinoline derivatives can inhibit the growth of human cervical carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells. The mechanism involves the modulation of pathways associated with cell proliferation and apoptosis .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Tetrahydroisoquinolines are known to interact with dopamine receptors and may provide therapeutic benefits in neurodegenerative diseases such as Parkinson's disease. The neuroprotective effects are attributed to their ability to mitigate oxidative stress and prevent neuronal apoptosis .

Multi-component Reactions (MCR)

One efficient synthetic route involves a one-pot three-component reaction combining aromatic aldehydes, malononitrile, and amines. This method allows for the rapid assembly of complex structures while minimizing the formation of by-products .

Chiral Synthesis

Chiral derivatives of tetrahydroisoquinolines can be synthesized using asymmetric synthesis techniques. These methods enhance the biological activity and selectivity of the compounds by producing enantiomerically pure products .

Case Study: Anticancer Activity

A study evaluating the cytotoxic effects of various tetrahydroisoquinoline derivatives found that specific compounds derived from this compound exhibited IC50 values as low as 6.25 nM against cancer cell lines such as CEM (human T-lymphocyte cells) and A2780 (ovarian carcinoma). This suggests a promising avenue for developing new anticancer agents based on this scaffold .

Case Study: Neuroprotection in Parkinson's Disease Models

In preclinical models of Parkinson's disease, compounds related to this compound demonstrated significant neuroprotective effects by reducing dopaminergic neuron loss and improving motor function in treated animals . These findings support further investigation into their potential as therapeutic agents.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and metabolic processes . The compound’s structure allows it to bind to various biological targets, exerting its effects through multiple pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of tetrahydroisoquinoline-4-carbonitriles are highly dependent on substituent variations. Key analogs include:

Compound Name Substituents (Positions) Key Features Reference
3-Chloro-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile Cl (3), Ethyl (1) Enhanced lipophilicity; used as a pharmaceutical intermediate.
1-Ethyl-3-morpholin-4-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile Morpholino (3), Ethyl (1) Acts as a mGluR3 positive allosteric modulator; higher steric bulk.
3-[4-(Azidoacetyl)piperazin-1-yl]-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile Azidoacetyl-piperazinyl (3), Methyl (1) Triazole precursor; moderate neurotrophic activity.
3-Thioxo-1-piperidinyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile Thioxo (3), Piperidinyl (1) Antimicrobial activity comparable to standard drugs.
2-Phenyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile Phenyl (2), Carbonitrile (1) Carbonitrile at position 1; lower polarity compared to position 4 analogs.

Key Observations :

  • Electron-Withdrawing Groups : The carbonitrile group at position 4 enhances electrophilicity, facilitating nucleophilic reactions in drug design .
  • Polar vs. Nonpolar Groups: Hydroxyl (3-OH) and morpholino (3-morpholino) substituents improve water solubility, whereas chloro or ethyl groups increase lipophilicity, affecting membrane permeability .

Biological Activity

3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile (THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N2OC_{11}H_{12}N_2O with a molecular weight of 188.23 g/mol. Its structure features a tetrahydroisoquinoline core with a hydroxyl group and a carbonitrile moiety that contribute to its biological activity.

1. Neuroprotective Effects

Research indicates that THIQ derivatives exhibit neuroprotective properties, particularly in models of neurodegenerative diseases. For instance, studies have shown that certain THIQ compounds can inhibit acetylcholinesterase (AChE) activity, which is crucial in Alzheimer's disease management. The IC50 values for AChE inhibition range from 0.09 μM to 3 μM for various derivatives .

2. Antioxidant Activity

THIQ compounds have demonstrated antioxidant effects through the scavenging of free radicals. This property is vital in protecting neuronal cells from oxidative stress-induced damage. In vitro studies have reported significant reductions in reactive oxygen species (ROS) levels when treated with THIQ derivatives .

3. Inhibition of Enzymatic Activity

THIQ has been shown to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in catecholamine synthesis. The inhibition is believed to be due to the compound's ability to interact with the hydrophilic pocket within the enzyme's active site .

The biological activity of THIQ is primarily attributed to its ability to modulate neurotransmitter systems and its interaction with various receptors:

  • Dopaminergic Modulation : THIQ compounds may act as positive allosteric modulators at D1 dopamine receptors, enhancing dopaminergic signaling without directly activating the receptor .
  • Estrogen Receptor Interaction : Some THIQ derivatives have been identified as selective estrogen receptor modulators (SERMs), indicating potential applications in hormone-related therapies .

Case Study 1: Neuroprotection in Alzheimer’s Disease

In a controlled study involving PC12 cells treated with hydrogen peroxide, THIQ derivatives exhibited significant neuroprotective effects, reducing cell death by up to 70% at higher concentrations compared to untreated controls . The mechanism was linked to the compound's antioxidant properties and its ability to inhibit AChE.

Case Study 2: Antidepressant-Like Effects

A recent animal study assessed the antidepressant-like effects of THIQ in murine models. The results indicated that administration led to a significant decrease in immobility time in the forced swim test, suggesting potential antidepressant properties mediated by serotonergic pathways .

Data Table: Biological Activity Summary

Activity TypeCompound VariantIC50/EffectReference
AChE InhibitionTHIQ Derivative A0.09 μM
NeuroprotectionTHIQ Derivative B70% cell survival
PNMT InhibitionTHIQSignificant inhibition
Antioxidant ActivityTHIQROS reduction

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions involving tetrahydroisoquinoline precursors and nitrile-containing reagents. For example, analogous derivatives (e.g., ethyl 4-(isoquinoline-8-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate) are synthesized using ester intermediates and acyl chlorides under anhydrous conditions with yields ranging from 40% to 45% . Key factors include temperature control (e.g., reflux in THF), stoichiometric ratios of reactants, and purification via column chromatography. Impurities often arise from incomplete cyclization or byproduct formation, which can be mitigated using iterative recrystallization.

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • Spectroscopy : Electrospray ionization mass spectrometry (ESIMS) confirms molecular weight (e.g., m/z 309.3 for analogous compounds) .
  • X-ray crystallography : Single-crystal studies at 100 K with triclinic (P1) or monoclinic systems provide bond-length precision (mean σ(C–C) = 0.006 Å) and disorder analysis .
  • NMR : Use deuterated solvents (e.g., DMSO-d6) to resolve hydroxy and methyl proton signals, with 2D NMR (COSY, HSQC) for stereochemical assignment.

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of tetrahydroisoquinoline-carbonitrile derivatives, and how can alkyl chain modifications enhance efficacy?

  • Methodological Answer : SAR studies indicate that alkyl chain length (e.g., C6–C17 substituents) and aryl group positioning (e.g., thiophene or bromophenyl moieties) significantly modulate cytotoxicity and antimicrobial activity . For example, 8-methyl-2-oxo-4-(thiophen-2-yl) derivatives exhibit anti-inflammatory properties, attributed to electron-withdrawing groups enhancing receptor binding . Advanced strategies include:

  • Molecular docking : To predict interactions with target enzymes (e.g., COX-2).
  • In vitro assays : Compare IC50 values of analogs with varying substituents using standardized cell lines.

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Discrepancies often stem from:

  • Purity issues : Validate compound purity (>95%) via HPLC with reference standards (e.g., tetrahydroisoquinoline hydrochlorides) .
  • Assay variability : Use harmonized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Solvent effects : Control for DMSO concentration in cellular assays to avoid false negatives .

Q. What strategies optimize the stability and storage of tetrahydroisoquinoline-carbonitriles under laboratory conditions?

  • Methodological Answer :

  • Stability : Perform accelerated degradation studies (40°C/75% RH for 6 months) to identify sensitive functional groups (e.g., hydroxy or nitrile).
  • Storage : Store in airtight containers under inert gas (N2) at –20°C to prevent hydrolysis or oxidation .

Q. How can advanced analytical methods validate the pharmacokinetic (PK) properties of this compound?

  • Methodological Answer :

  • LC-MS/MS : Quantify plasma concentrations using isotopically labeled internal standards.
  • Metabolite profiling : Incubate with liver microsomes to identify phase I/II metabolites .

Integration with Broader Research Frameworks

Q. How can findings on this compound be contextualized within existing pharmacological models?

  • Methodological Answer : Use hierarchical clustering or PCA to compare its bioactivity profiles with known drugs (e.g., anti-inflammatory agents like celecoxib) . Integrate crystallographic data with molecular dynamics simulations to refine target-binding hypotheses .

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